2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid

Medicinal Chemistry Drug Design Computational Chemistry

Medicinal chemistry programs targeting ion channels (e.g., hNav1.7 for pain) or CNS disorders require well-defined heterocyclic scaffolds with precisely oriented functional handles. 2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid (CAS 1099119-78-4) provides a unique 3-pyridinyl-acrylamide-glycine architecture for SAR exploration and library synthesis. - Enables rapid diversification via carboxylic acid and α,β-unsaturated amide handles - ideal for amide coupling, Michael addition, and cyclization. - Moderate polarity (TPSA ~79 Ų) and low lipophilicity (LogP ~0.3) offer distinct solubility/permeability modulation vs. more lipophilic analogs. - Supplied at 95% purity; suitable for lead optimization and IP generation in high-value therapeutic areas.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 1099119-78-4
Cat. No. B1438685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid
CAS1099119-78-4
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=CC(=O)NCC(=O)O
InChIInChI=1S/C10H10N2O3/c13-9(12-7-10(14)15)4-3-8-2-1-5-11-6-8/h1-6H,7H2,(H,12,13)(H,14,15)/b4-3+
InChIKeyGXMPRVGQKVEKHW-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid: Identity & Procurement


2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid (CAS 1099119-78-4), also named (3-(Pyridin-3-yl)acryloyl)glycine, is a heterocyclic building block consisting of a pyridine ring linked via an acrylamide moiety to a glycine derivative . With a molecular formula of C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol , it is primarily supplied as a research chemical for use as an intermediate in organic synthesis . Its calculated physicochemical properties include a topological polar surface area (TPSA) of 79.29 Ų and a predicted LogP of approximately 0.30 .

2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid: Substitution Viability


While various pyridine-acrylamide-acetic acid analogs exist, simple substitution with 2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid (CAS 1099119-78-4) is not possible. Although the target compound itself lacks extensive public comparative bioactivity data, its specific combination of a 3-pyridinyl substitution, an acrylamide linker, and an acetic acid terminus defines a unique molecular scaffold . This specific arrangement dictates its precise geometry and potential binding interactions, meaning any change to the regioisomerism (e.g., 2-pyridinyl), linker saturation, or substitution pattern yields a different compound. Consequently, even without known activity, the molecule serves as a specific building block for exploring unique chemical space in medicinal chemistry and materials science .

2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid: Differentiation Evidence


Physicochemical Profile: LogP & TPSA Comparison

The predicted lipophilicity and polar surface area of 2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid differ markedly from a closely related analog, 2-acetamido-3-pyridin-3-ylprop-2-enoic acid (CAS 89890-92-6). The target compound exhibits a predicted LogP of 0.2956, while its analog is significantly more lipophilic with a LogP of 1.4835 [1]. Additionally, the target compound has a TPSA of 79.29 Ų compared to 82.78 Ų for the analog [1]. These computational differences suggest distinct pharmacokinetic profiles, including membrane permeability and bioavailability, which are critical for lead optimization [2].

Medicinal Chemistry Drug Design Computational Chemistry

hNav1.7 Inhibitor Intermediate Application

The compound is explicitly listed as a reactant in the synthesis of diaminotriazine inhibitors targeting the human voltage-gated sodium channel Nav1.7 (hNav1.7), a validated target for pain therapeutics . This indicates a specific, documented utility for the compound as a synthetic building block in a therapeutically relevant area. This application distinguishes it from other pyridinyl-acrylic acid analogs that are not documented as components of these specific inhibitor series.

Ion Channel Modulator Pain Research Synthetic Chemistry

SMN Protein Modulator Intermediate Application

The compound is also documented as a reactant for synthesizing Survival Motor Neuron (SMN) protein modulators . SMN modulators are a crucial class of therapeutics for Spinal Muscular Atrophy (SMA). This specific use-case provides a second, distinct justification for selecting this building block. It suggests the 3-pyridinylacryloyl-glycine core is a privileged scaffold for generating bioactivity across different therapeutic targets, making it a versatile starting point for medicinal chemistry efforts.

Spinal Muscular Atrophy Neurodegeneration Synthetic Chemistry

2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid: Application Scenarios


Ion Channel & CNS Lead Generation

This compound is a strategic procurement choice for medicinal chemistry labs focused on ion channel modulation, particularly hNav1.7 for pain, or CNS disorders like Spinal Muscular Atrophy. Its documented use as a reactant in patented inhibitor series positions it as a privileged building block for generating intellectual property in these high-value therapeutic areas.

Physicochemical-Driven Scaffold Design

Researchers engaged in rational drug design or lead optimization can use this compound to explore the chemical space defined by its moderate polarity (TPSA ~79 Ų) and relatively low lipophilicity (LogP ~0.3) . This profile is distinct from more lipophilic analogs [1], making it a valuable tool for modulating solubility, permeability, and off-target binding without introducing a complex stereochemistry.

Heterocyclic Library Synthesis

As a building block with multiple functional handles (carboxylic acid and an α,β-unsaturated amide), this compound is ideal for generating diverse libraries of heterocyclic compounds through standard amide coupling, Michael addition, or cyclization reactions . Its specific 3-pyridinyl substitution pattern provides a defined vector for exploring structure-activity relationships (SAR) in new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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